N-(furan-2-ylmethyl)-1-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a furylmethyl group, a phenylsulfonyl propanoyl group, and a pyrazole ring, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 1,3-diketones with arylhydrazines to form pyrazole intermediates . The subsequent functionalization of the pyrazole ring with furylmethyl and phenylsulfonyl propanoyl groups is achieved through nucleophilic substitution and acylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyrazole ring and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE
- N-ETHYL-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE
- N-(3-HYDROXYPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE
Uniqueness
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the furylmethyl moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[3-(benzenesulfonyl)propanoylamino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O5S/c1-23-13-16(18(22-23)19(25)20-12-14-6-5-10-28-14)21-17(24)9-11-29(26,27)15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,20,25)(H,21,24) |
InChI Key |
GRDWFPODUBIXRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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